molecular formula C12H25N B13300323 3-methyl-N-pentylcyclohexan-1-amine

3-methyl-N-pentylcyclohexan-1-amine

Cat. No.: B13300323
M. Wt: 183.33 g/mol
InChI Key: MKQYLHQDVAUFIW-UHFFFAOYSA-N
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Description

3-methyl-N-pentylcyclohexan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclohexane ring substituted with a methyl group and a pentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-pentylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide, followed by reductive amination. The general steps are as follows:

    Alkylation: Cyclohexanone is reacted with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form 3-methylcyclohexanone.

    Reductive Amination: The 3-methylcyclohexanone is then subjected to reductive amination with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Acid chlorides or anhydrides are used in the presence of a base (e.g., pyridine) to form amides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted products.

Scientific Research Applications

3-methyl-N-pentylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of amine metabolism and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-pentylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.

    N-methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.

    N-pentylcyclohexylamine: Similar structure but without the methyl group on the cyclohexane ring.

Uniqueness

3-methyl-N-pentylcyclohexan-1-amine is unique due to the presence of both a methyl group and a pentylamine group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3-methyl-N-pentylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-3-4-5-9-13-12-8-6-7-11(2)10-12/h11-13H,3-10H2,1-2H3

InChI Key

MKQYLHQDVAUFIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCCC(C1)C

Origin of Product

United States

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